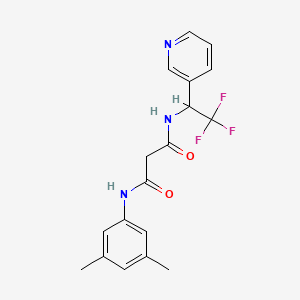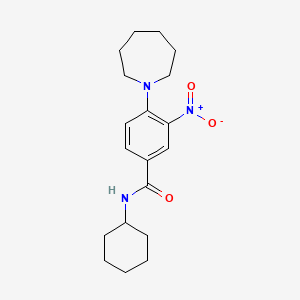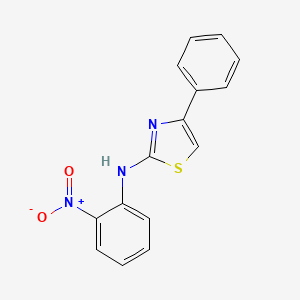
N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide, also known as DMP323, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications of N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide is in the treatment of cancer. Studies have shown that N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide can inhibit the growth of cancer cells by targeting specific enzymes that are essential for cancer cell survival.
N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide has also been studied for its potential applications in the field of neuroscience. Studies have shown that N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide can modulate the activity of specific receptors in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide exerts its effects by inhibiting specific enzymes and receptors in the body. Specifically, N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide inhibits the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and immune function. N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide also modulates the activity of specific receptors in the brain, including the α7 nicotinic acetylcholine receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide has also been shown to modulate the activity of specific receptors in the brain, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide for lab experiments is its specificity. N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide targets specific enzymes and receptors in the body, which allows for more precise manipulation of biological systems. However, one limitation of N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide is its potential toxicity. Studies have shown that N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide. One area of interest is the development of N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide derivatives that have improved pharmacokinetic properties and lower toxicity. Another area of interest is the exploration of N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide's potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms of action of N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide and its potential applications in various scientific research fields.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-11-6-12(2)8-14(7-11)23-15(25)9-16(26)24-17(18(19,20)21)13-4-3-5-22-10-13/h3-8,10,17H,9H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQDUWQZGMQLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(=O)NC(C2=CN=CC=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(2-hydroxyethyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B4136966.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4136987.png)
![ethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4136993.png)
![N-(4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B4136996.png)
![N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4137004.png)
![N-(4-{2-[(2-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4137007.png)
![N-{1-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4137009.png)
![2-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]ethanol](/img/structure/B4137013.png)
![N-[4-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4137023.png)

![2-chloro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4137026.png)

![2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B4137050.png)